molecular formula C21H21O3P B1583648 Tri-o-tolyl phosphite CAS No. 2622-08-4

Tri-o-tolyl phosphite

Cat. No.: B1583648
CAS No.: 2622-08-4
M. Wt: 352.4 g/mol
InChI Key: BKHZQJRTFNFCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-o-tolyl phosphite is a useful research compound. Its molecular formula is C21H21O3P and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-methylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZQJRTFNFCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881239
Record name Tris(2-methylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, tris(methylphenyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2622-08-4, 25586-42-9
Record name Phosphorous acid, tris(2-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-o-cresyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, tris(methylphenyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-methylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-o-tolyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI-O-CRESYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZL69270G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Preparative Chemistry of Tri O Tolyl Phosphite

Historical Context of Triaryl Phosphite (B83602) Synthesis

The synthesis of triaryl phosphites is a cornerstone of organophosphorus chemistry, with methods evolving from foundational reactions to more sophisticated and efficient protocols.

Early Methodologies and Challenges

The traditional and most direct method for synthesizing triaryl phosphites involves the reaction of a phenol (B47542) with phosphorus trichloride (B1173362) (PCl₃). acs.org This reaction is a nucleophilic substitution where the phenolic oxygen attacks the electrophilic phosphorus atom, leading to the displacement of chloride ions.

The fundamental reaction is represented as: 3 ArOH + PCl₃ → P(OAr)₃ + 3 HCl

Evolution of Synthetic Routes to Tri-o-tolyl Phosphite

The synthesis of this compound has largely followed the general evolution of triaryl phosphite preparation. The classical route remains the reaction between ortho-cresol (o-cresol) and phosphorus trichloride. semanticscholar.org

Over time, variations and improvements to this fundamental reaction have been developed to enhance yield, purity, and process safety. One significant evolution was the introduction of catalysts. For instance, processes utilizing metals like zinc have been patented for the preparation of aromatic phosphorus compounds, including this compound. google.com

More recently, in an effort to develop more environmentally benign and efficient processes, methods that avoid halogenated starting materials have been explored. A notable advancement is the diphenyl diselenide-catalyzed one-step synthesis of triaryl phosphites directly from white phosphorus and phenols. acs.org This approach provides a halogen-free and transition metal-free alternative to the traditional PCl₃-based methods. acs.org Another area of development involves transesterification reactions, where a different phosphite ester is reacted with a phenol to yield the desired triaryl phosphite, although this is more common for producing trialkyl phosphites from triaryl phosphites. google.com

Contemporary Synthetic Approaches for this compound

Modern synthetic chemistry focuses on optimizing established procedures and developing novel, highly efficient protocols. For this compound, this involves refining the classic reaction to maximize yield and purity on a laboratory scale.

Optimized Laboratory-Scale Synthesis Protocols

A standard and reliable laboratory procedure for preparing this compound involves the carefully controlled reaction of o-cresol (B1677501) with phosphorus trichloride in the presence of a base. semanticscholar.org

The primary reagents for this synthesis are phosphorus trichloride and o-cresol. The stoichiometry of the reaction dictates that three molar equivalents of the phenol are required for every one molar equivalent of phosphorus trichloride to ensure complete substitution of the chlorine atoms.

A crucial component in optimized protocols is the selection of a base to neutralize the HCl produced. Pyridine (B92270) is a commonly used Lewis base for this purpose. semanticscholar.orggoogle.com It is typically added in slight excess or in a stoichiometric amount relative to the HCl that will be generated. The choice of solvent is also important; non-reactive, low-boiling point solvents like light petroleum are often employed to facilitate the reaction and subsequent product isolation. semanticscholar.org

Table 1: Reagents and Stoichiometry for this compound Synthesis

Reagent Chemical Formula Role Stoichiometric Ratio (relative to PCl₃)
o-Cresol CH₃C₆H₄OH Phenolic Reactant 3
Phosphorus Trichloride PCl₃ Phosphorus Source 1

Optimizing reaction conditions is key to achieving high yields and purity. The reaction is typically carried out at reduced temperatures initially, with the phosphorus trichloride being added dropwise to a solution of the o-cresol and pyridine. google.com This controlled addition helps to manage the exothermic nature of the reaction.

After the initial addition, the reaction mixture may be heated to ensure completion. Research indicates that higher reaction temperatures can be beneficial for the yield in the preparation of triaryl phosphites. acs.org However, the temperature must be controlled to avoid the volatilization of PCl₃. acs.org The use of an inert atmosphere, such as nitrogen, is also a standard practice to prevent unwanted side reactions with atmospheric moisture or oxygen. google.com

Upon completion, the reaction mixture contains the desired product, this compound, and pyridinium (B92312) hydrochloride as a solid byproduct. The solid is removed by filtration, and the final product is isolated from the filtrate. Purification is typically achieved through vacuum distillation to obtain the pure this compound. semanticscholar.org A standard procedure reported the preparation of this compound with a boiling point of 160-162 °C at 0.01 mmHg. semanticscholar.org

Table 2: Optimized Reaction Parameters

Parameter Condition Purpose
Temperature 0-5 °C (initial addition), then potentially heated acs.orggoogle.com Control exothermicity, drive reaction to completion
Atmosphere Inert (e.g., Nitrogen) google.com Prevent side reactions with air/moisture
Solvent Light petroleum, Methylene (B1212753) chloride semanticscholar.orggoogle.com Provide a reaction medium, facilitate workup

| Workup | Filtration followed by vacuum distillation semanticscholar.org | Remove byproducts and purify the final product |

Industrial-Scale Production Considerations and Enhancements

3 (CH₃)C₆H₄OH + PCl₃ → P(O-o-C₆H₄CH₃)₃ + 3 HCl

On an industrial scale, several factors must be carefully managed to ensure high yield, purity, and safety.

Reaction Conditions:

Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature, for instance between 0-5°C or 20-70°C depending on the specific process, is crucial to prevent side reactions and the formation of undesirable byproducts. google.comgoogle.com

Reagent Addition: The phosphorus trichloride is typically added gradually to the o-cresol to manage the reaction rate and the evolution of HCl gas. orgsyn.org

Atmosphere: The reaction is conducted under an inert atmosphere, such as nitrogen, to prevent the oxidation of the phosphite product and to safely handle the flammable and corrosive reagents. google.com

HCl Scavenging: A significant challenge in the industrial process is the management of the hydrogen chloride byproduct. The acidic conditions created by HCl can lead to side reactions, including the degradation of the desired phosphite ester. To mitigate this, a base is typically used as an acid scavenger. Tertiary amines like pyridine or triethylamine (B128534) are commonly employed. semanticscholar.orggoogle.comnih.gov These bases react with HCl to form a salt (e.g., pyridinium chloride), which can be easily separated from the reaction mixture, typically by filtration. google.comorgsyn.org

Process Enhancements: To improve efficiency and product quality, several enhancements to the basic process have been developed:

Continuous Flow Synthesis: Modern approaches include the use of continuous-flow microreactors. nih.govnih.gov This technique dramatically reduces reaction times (e.g., to a residence time of seconds) compared to traditional batch methods, improves heat and mass transfer, and allows for safer handling of hazardous materials. nih.govnih.gov A scaled-up continuous flow process can achieve kilogram-per-hour production rates with high yields. nih.gov

Solvent and Catalyst Optimization: The choice of solvent (e.g., toluene, methylene chloride) and base can significantly impact reaction efficiency and product purity. google.comacs.org

Multi-stage Reactors: Some industrial processes utilize a series of interconnected reaction zones with progressively higher temperatures and lower pressures. google.com This allows for the controlled removal of HCl and drives the reaction to completion, maximizing the yield. google.com

Byproduct Removal: A patented improvement involves treating the crude reaction mixture with a metal, such as zinc powder, after the main reaction is complete. google.com The metal reacts with any residual hydrogen halide to form a metal halide salt, effectively producing a final product free from acidic impurities. google.com

Purification: The final product is typically purified by distillation under reduced pressure (vacuum distillation) to remove any unreacted starting materials, the solvent, and other volatile impurities. semanticscholar.org The high boiling point of this compound necessitates these conditions to prevent thermal decomposition.

Quasiphosphonium Intermediates in this compound Chemistry

Quasiphosphonium salts are key reactive intermediates in the chemistry of this compound and other trivalent phosphorus esters. semanticscholar.org These species are formed when the nucleophilic phosphorus atom of the phosphite attacks an electrophilic center, most notably the carbon atom of an alkyl halide. semanticscholar.org These intermediates possess a tetracoordinate, positively charged phosphorus atom and are structurally true phosphonium (B103445) salts, not pentacoordinate species. The stability and subsequent reaction pathways of these intermediates are central to understanding the reactivity of this compound.

Formation and Characterization of Alkoxy- or Aryloxy-phosphonium Salts

The reaction of this compound with an alkyl halide, such as methyl iodide, leads to the formation of a 1:1 adduct, which is an aryloxyphosphonium salt. semanticscholar.org For example, heating this compound with methyl iodide in a sealed tube at 100°C produces methyltri(o-tolyloxy)phosphonium iodide. semanticscholar.org

(o-CH₃C₆H₄O)₃P + CH₃I → [(o-CH₃C₆H₄O)₃PCH₃]⁺I⁻

These quasiphosphonium salts can often be isolated as crystalline solids, especially when derived from triaryl phosphites. semanticscholar.org Their formation is readily confirmed using spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P NMR chemical shift provides a clear diagnostic marker for the formation of the phosphonium structure.

Table 1: Spectroscopic Data for a this compound Derived Quasiphosphonium Salt

Compound/Intermediate Reactants Analytical Method Key Finding/Value Source
Methyltri(o-tolyloxy)phosphonium iodide This compound + Methyl Iodide ¹H NMR δH 3.27 (MeP, d, ²JPCH = 15.8 Hz), 2.16 (s, o-Me) semanticscholar.org
P-O-P Linked Intermediate Thermolysis of Methyltri(o-tolyloxy)phosphonium iodide in CDCl₃ ³¹P NMR δP 32.3 (d), 77.0 (dq) with ²JPOP ≈ 30-32 Hz semanticscholar.org

This table presents selected NMR data for the characterization of phosphonium intermediates derived from this compound.

Role in Michaelis-Arbuzov Type Reactions Involving this compound

The formation of the quasiphosphonium salt is the initial and defining step of the Michaelis-Arbuzov reaction. semanticscholar.org This fundamental reaction in organophosphorus chemistry transforms a trivalent phosphite ester into a pentavalent phosphonate (B1237965). semanticscholar.org

The mechanism proceeds in two main stages:

Formation of the Intermediate: The reaction begins with the nucleophilic Sₙ2 attack of the phosphorus atom in this compound on the electrophilic carbon of an alkyl halide, forming the stable quasiphosphonium salt intermediate. semanticscholar.org

Dealkylation/Dearylation: The displaced halide anion then acts as a nucleophile, attacking one of the aryloxy groups' carbon atoms (or the alkyl group in trialkyl phosphites). For triaryl phosphites like this compound, this second step, the "Arbuzov rearrangement," requires significantly higher temperatures (often >175°C) due to the strength of the aryl-oxygen bond and the stability of the intermediate. semanticscholar.org This thermal decomposition yields the final diaryl alkylphosphonate and an aryl halide. semanticscholar.org

While the initial formation of the adduct with methyl iodide occurs readily at 100°C, the subsequent conversion to the phosphonate ester requires much more drastic conditions. semanticscholar.org This high thermal requirement for the second step is a characteristic feature of Michaelis-Arbuzov reactions involving triaryl phosphites.

Disproportionation Pathways and Side Reaction Analysis

Under the high temperatures required for the thermolysis of methyltriaryloxyphosphonium halides, the reaction pathway is often complicated by competing side reactions, most notably disproportionation. semanticscholar.org This process involves the redistribution of the aryloxy and methyl groups attached to the phosphorus atom.

When methyltri(o-tolyloxy)phosphonium iodide is heated in its molten state (above 175°C), a complex mixture of phosphonium salts is formed. semanticscholar.org These disproportionation products are of the general type [(ArO)ₙP(CH₃)₄₋ₙ]⁺X⁻, where 'n' can range from 0 to 4. semanticscholar.org The thermal stability of these salts increases as more aryloxy groups are replaced by methyl groups, making the subsequent Arbuzov decomposition to phosphoryl compounds progressively slower. semanticscholar.org

Furthermore, thermal decomposition in a solvent like deuterated chloroform (B151607) (CDCl₃) has revealed the formation of novel species containing a P-O-P linkage. semanticscholar.org These pyrophosphate-like structures arise from the attack of a phosphorus-oxygen species (like a phosphonate or phosphate) on the initial quasiphosphonium ion. These complex pathways and the resulting products have been identified and analyzed primarily through ¹H and ³¹P NMR spectroscopy. semanticscholar.org

Table 2: Products Identified from Disproportionation and Side Reactions

Product Type General Formula / Description Method of Observation Source
Disproportionated Phosphonium Salts [(ArO)ₙP(CH₃)₄₋ₙ]⁺X⁻ (n=0-4) ³¹P NMR Spectroscopy semanticscholar.org
P-O-P Linked Intermediates [(ArO)₃P-O-P(OAr)₂(CH₃)]⁺X⁻ ³¹P and ¹H NMR Spectroscopy semanticscholar.org
Arbuzov Products (ArO)₂P(O)CH₃ and ArX Isolation after thermolysis semanticscholar.org

This table summarizes the main classes of products observed during the high-temperature thermolysis of this compound-derived quasiphosphonium salts.

Emerging Synthetic Techniques and Future Directions in this compound Synthesis

Catalytic Synthesis from White Phosphorus: A significant advancement is the direct synthesis of triaryl phosphites from elemental white phosphorus (P₄) and phenols. acs.orgnih.gov One promising method uses diphenyl diselenide as a catalyst in a one-step, halogen-free, and transition-metal-free procedure. acs.orgnih.gov This approach circumvents the need for PCl₃, reducing hazardous waste and simplifying the process. The reaction proceeds through the catalytic cleavage of P-P bonds in P₄ and the formation of P-O bonds with the phenol. acs.org While demonstrated for various triaryl phosphites, its specific application and optimization for this compound represent a key future direction. acs.orgnih.gov

Photochemical Methods: Photochemistry offers novel routes for forming phosphorus-containing compounds. tandfonline.comchemistryviews.orgrsc.org For instance, metal- and photocatalyst-free photochemical reactions have been developed to synthesize related compounds like phosphorothioates from phosphites and disulfides under blue LED irradiation. chemistryviews.org The photolysis of halo-aromatics in the presence of trialkyl phosphites is also known to produce phosphonates. tandfonline.com The development of a direct photochemical synthesis of this compound from precursors under mild conditions is a plausible future research avenue, potentially offering higher selectivity and reduced energy consumption.

Continuous Flow and Process Intensification: As mentioned for industrial production, the application of continuous flow technology is a major direction for the future of chemical manufacturing, including for this compound. nih.govnih.gov Further research into optimizing catalysts, solvents, and reactor design for flow systems can lead to even more efficient, safer, and scalable production methods. nih.govacs.org

Future research will likely focus on integrating these concepts—catalysis, photochemistry, and flow processing—to develop next-generation synthetic routes for this compound that are both economically competitive and environmentally sustainable.

Coordination Chemistry of Tri O Tolyl Phosphite in Transition Metal Complexes

Ligand Properties and Electronic Structure Contributions

Tri-o-tolyl phosphite (B83602), P(O-o-C₆H₄CH₃)₃, is a bulky organophosphorus ligand that plays a significant role in coordination chemistry, particularly with transition metals in low oxidation states. Its binding characteristics are dictated by a combination of its substantial steric footprint and its specific electronic properties. These features allow it to stabilize reactive metal centers and influence the geometry, stability, and reactivity of the resulting complexes.

The steric profile of a phosphite ligand is one of its most defining characteristics, directly impacting how it interacts with a metal center and the other ligands in the coordination sphere.

The steric bulk of phosphine (B1218219) and phosphite ligands is commonly quantified using the Tolman cone angle (θ). This angle represents the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms over all possible rotational orientations. For tri-o-tolyl phosphite, the steric demand is considerable due to the three ortho-methylphenyl groups.

An estimated cone angle for this compound is 141°. mcmaster.ca However, a more precise value was determined through X-ray crystallographic analysis of its nickel(0) complex, Tris(this compound-κP)nickel. In this specific complex, the exact ligand cone angle was calculated to be 163.6°. researchgate.netresearchgate.netnih.gov This large value places it among the more sterically demanding phosphite ligands. For comparison, the cone angle for the analogous tri-o-tolylphosphine (B155546) ligand is even larger, reported to be as high as 194°. wikipedia.org

Table 1: Reported Cone Angles for this compound

Method of DeterminationCone Angle (θ)Reference
Estimation141° mcmaster.ca
X-ray Crystallography Calculation163.6° researchgate.netresearchgate.netnih.gov

The significant steric bulk of this compound, as quantified by its large cone angle, exerts a profound influence on the structure and stability of its metal complexes. The primary effect is steric congestion around the metal center, which limits the number of ligands that can be accommodated in the coordination sphere. researchgate.netnih.gov

This steric pressure is a key factor in the formation of low-coordinate complexes. For instance, in its complexes with nickel(0), this compound promotes the formation of a three-coordinate species, Ni[P(O-o-tolyl)₃]₃. mcmaster.caacs.org While a four-coordinate complex, NiL₄, might be expected, the steric repulsion between the bulky ligands is so great that it becomes unstable and readily dissociates one ligand at room temperature to form the more stable, less crowded three-coordinate complex. mcmaster.ca This dissociation results in a coordinatively unsaturated metal center.

The geometry of these complexes is also a direct consequence of steric effects. The Ni[P(O-o-tolyl)₃]₃ complex adopts an essentially trigonal-planar geometry, which maximizes the separation between the large ligands. researchgate.netresearchgate.netnih.gov This preference for lower coordination numbers and specific geometries is a hallmark of sterically demanding ligands and is crucial in creating catalytically active species by leaving a vacant site for substrate binding.

The bonding of this compound to a transition metal involves two main components: σ-donation and π-acceptance. Like other tertiary phosphites, the phosphorus atom donates its lone pair of electrons to a vacant d-orbital on the metal, forming a σ-bond. This σ-donation is a fundamental aspect of its function as a Lewis base.

In addition to σ-donation, phosphite ligands are capable of π-acceptance. They can accept electron density from filled metal d-orbitals into the empty σ* antibonding orbitals of the phosphorus-oxygen bonds. This back-bonding interaction strengthens the metal-ligand bond and helps to stabilize metal centers in low oxidation states, such as nickel(0), by delocalizing excess electron density from the metal. Compared to analogous phosphine ligands, phosphites are generally considered to be weaker σ-donors and stronger π-acceptors due to the electronegativity of the oxygen atoms, which withdraw electron density from the phosphorus center. The ability to modulate both steric and electronic properties makes phosphites like this compound versatile ligands in homogeneous catalysis. libretexts.orgmdpi.com

Steric Effects and Cone Angle Analysis of this compound

Formation and Characterization of Metal-Tri-o-tolyl Phosphite Complexes

The distinct steric and electronic properties of this compound enable the formation of unique transition metal complexes, particularly with late transition metals in low-valent states.

Nickel(0) complexes of this compound are well-documented examples of how its ligand properties dictate structure. The most prominent of these is Tris(this compound)nickel(0), Ni[P(O-o-tolyl)₃]₃.

This three-coordinate complex was first reported in 1970 by L. W. Gosser and C. A. Tolman. acs.org Its formation is a direct result of the ligand's steric bulk, which favors a lower coordination number over the more common four-coordinate tetrahedral geometry seen with smaller phosphites. mcmaster.ca The complex is described as a coordinatively unsaturated nickel(0) species. researchgate.netnih.gov

The solid-state structure of Ni[P(O-o-tolyl)₃]₃ has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov The analysis confirmed that the Ni(0) atom is in an essentially trigonal-planar coordination environment, a geometry forced by the steric congestion of the three bulky ligands. researchgate.netresearchgate.netnih.gov In the crystal structure, some of the phenoxy rings on the phosphite ligands were found to be disordered. researchgate.netnih.gov

Another characterized species is Ethylene[bis(this compound)]nickel(0). acs.org In this complex, two bulky this compound ligands are coordinated to the nickel(0) center along with an ethylene (B1197577) molecule. This demonstrates the ability of the {Ni[P(O-o-tolyl)₃]₂} fragment to bind olefins, a key step in many nickel-catalyzed reactions such as hydrocyanation and polymerization.

Table 2: Crystallographic Data for Tris(this compound-κP)nickel(0)

ParameterValueReference
Chemical Formula[Ni(C₂₁H₂₁O₃P)₃] researchgate.netnih.gov
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupC2/c researchgate.netnih.gov
GeometryTrigonal-planar researchgate.netresearchgate.netnih.gov

Nickel(0) Complexes with this compound

Synthesis of Tris(this compound)nickel(0) and Related Low-Coordinate Species

The steric bulk of this compound facilitates the formation of low-coordinate nickel(0) complexes. While tetrakis(phosphite)nickel(0) complexes are common, the significant steric hindrance of this compound promotes the dissociation of a ligand to form the three-coordinate species, tris(this compound)nickel(0), Ni[P(O-o-tolyl)₃]₃. mcmaster.caresearchgate.netacs.org This red-orange, coordinatively unsaturated complex is stable in solvents like benzene (B151609) and tetrahydrofuran. researchgate.netyorku.ca

The synthesis can be achieved through the reduction of nickel salts in the presence of the phosphite ligand. For instance, the reduction of nickel(II) nitrate (B79036) hexahydrate with a reducing agent in the presence of three equivalents of this compound yields the desired tris-ligated complex. researchgate.net Another method involves the displacement of a more weakly bound ligand, such as an olefin, from a nickel(0) precursor. For example, ethylenebis(this compound)nickel(0) can be converted to the tris(this compound)nickel(0) complex. e-bookshelf.deuvigo.gal

Low-coordinate nickel(I) complexes, which are paramagnetic, have also been synthesized and are of interest due to their catalytic activity. uni-regensburg.de The isolation of these nickel(I) radicals can be challenging due to their high sensitivity and tendency to disproportionate. uni-regensburg.de

Tetrahedral and Distorted Geometries in NiL₄ Complexes

In contrast to less bulky phosphite ligands like trimethyl phosphite which form regular tetrahedral NiL₄ complexes, the large cone angle of this compound (141°) causes significant steric strain in a hypothetical tetrakis(this compound)nickel(0) complex. mcmaster.ca This steric crowding leads to a distorted geometry. mcmaster.ca The strain is so pronounced that the complex readily dissociates one phosphite ligand at room temperature to form the more stable, trigonal planar NiL₃ species. mcmaster.caresearchgate.net The Ni-P bond in such sterically hindered complexes is expected to be weaker, contributing to the ease of dissociation. acs.org

Ligand Dissociation Equilibria and Fluxionality Studies

The equilibrium between the four-coordinate NiL₄ and the three-coordinate NiL₃ species is a key feature of the coordination chemistry of this compound with nickel(0). acs.org The equilibrium constant for the dissociation reaction (NiL₄ ⇌ NiL₃ + L) is significantly larger for this compound compared to its less sterically hindered para-isomer, P(O-p-tolyl)₃. acs.orgelectronicsandbooks.com Studies have shown a difference of a factor of approximately 0.7 x 10⁸ in the dissociation equilibrium constants between the ortho and para-isomers, highlighting the dominant role of steric effects. acs.org

Variable-temperature NMR studies have been employed to investigate the fluxional behavior of nickel phosphite complexes. mcmaster.caresearchgate.net These studies reveal that even in seemingly symmetric molecules, intramolecular rearrangements can occur, leading to the equivalence of phosphorus ligands on the NMR timescale. mcmaster.ca The rate of these processes is influenced by temperature, with higher temperatures often slowing down certain migrations. researchgate.net

Spectroscopic Characterization (NMR, X-ray Crystallography, EPR)

A combination of spectroscopic techniques is essential for the characterization of these nickel complexes.

NMR Spectroscopy: ³¹P NMR is a powerful tool for studying the structure and dynamics of these complexes in solution. mcmaster.carsc.org The chemical shifts provide information about the coordination environment of the phosphorus atoms. For example, the formation of unexpected products with uncoordinated P-atoms from tri-o-tolylphosphine ligands has been indicated by unusually low-frequency peaks in ³¹P NMR spectra. researchgate.net ¹H and ¹³C NMR are also used to characterize the organic framework of the ligands. researchgate.netrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state. The crystal structure of tris(this compound-κP)nickel, Ni[P(O-o-tolyl)₃]₃, confirms its trigonal-planar geometry, a direct consequence of the steric bulk of the ligands. researchgate.netnih.govgrafiati.com The Ni⁰ atom is coordinated to three phosphorus atoms in a nearly ideal trigonal planar arrangement. researchgate.netnih.gov The exact ligand cone angle has been calculated to be 163.6°. researchgate.netnih.govgrafiati.com X-ray crystallography has also been used to characterize various air-stable nickel(II) precatalysts bearing phosphine ligands. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species like nickel(I) complexes. uni-regensburg.deru.nl It provides insights into the electronic structure and the environment of the unpaired electron. Deviations in g-values from the free electron value can give information about the nature of the metal-ligand bonding. ru.nl

Other Transition Metal Complexes (e.g., Rhodium, Iridium, Palladium)

This compound and the related tri-o-tolylphosphine also serve as important ligands in the coordination chemistry of other transition metals like rhodium, iridium, and palladium.

Synthesis and Structural Elucidation

Rhodium and Iridium: Rhodium and iridium complexes with tri-o-tolylphosphine and related phosphites have been synthesized. For instance, the reaction of rhodium halides with tri-o-tolylphosphine can lead to the formation of rhodium(II) complexes and chelated species involving rhodium-carbon σ-bonds. acs.org The reaction of [MCl(COD)]₂ (M = Rh, Ir) with certain phosphine ligands can result in tetradentate or tridentate coordination depending on the reaction conditions. researchgate.net The synthesis of rhodium complexes such as [Rh(cod)(TTP)Cl] (where TTP is tri(o-tolyl)phosphine) has been reported, with their structures confirmed by ¹H and ¹³C NMR. researchgate.net In some iridium complexes, the this compound ligand can undergo cyclometallation, where an ortho-C-H bond of a tolyl group activates and forms a bond with the iridium center, resulting in a five-membered chelate ring. journals.co.zajournals.co.za The crystal structure of such a complex, [Ir{P(OC₆H₄Me-o)₂(OC₆H₄Me-o)}Cl(γ-picoline)₂], has been determined. journals.co.za

Palladium: Palladium complexes with tri-o-tolylphosphine have been synthesized and structurally characterized. The reaction of a mixture of Pd₂(DBA)₃ and P(o-tol)₃ with aryl halides leads to the formation of halide-bridged dimers, {PdP(o-tol)₃(μ-X)}₂. acs.org The oxidative addition of (o-tolyl)₂PCl to a palladium(0) precursor can yield a mononuclear Pd(II) complex with a bis(o-tolyl)phosphinic ligand. nih.govresearchgate.net The structures of these palladium complexes often exhibit square planar geometry. researchgate.net

Complex TypeMetalSynthesis MethodKey Structural Features
[Ni{P(O-o-tolyl)₃}₃] Nickel(0)Reduction of Ni(II) salts; Ligand displacementTrigonal planar geometry
[Rh(cod)(TTP)Cl] Rhodium(I)Reaction of [Rh(cod)Cl]₂ with tri(o-tolyl)phosphineSquare planar geometry around Rh
Cyclometalated Iridium Iridium(III)Intramolecular C-H activationFive-membered Ir-P-C-C-C chelate ring
{PdP(o-tol)₃(μ-X)}₂ Palladium(II)Reaction of Pd(0) with P(o-tol)₃ and aryl halidesHalide-bridged dimer, square planar Pd
Ligand Exchange Dynamics and Substitution Reactions

The dynamic behavior of these complexes in solution is a crucial aspect of their chemistry.

Ligand Exchange: Variable-temperature NMR studies on palladium tris(o-tolyl)phosphine mono(amine) complexes have revealed hindered rotation about both the P-C and the Pd-P bonds. acs.org This indicates a fluxional process where different rotamers interconvert.

Substitution Reactions: In cyclometalated iridium(I) triaryl phosphite complexes, the non-metallated phosphite ligand can be readily substituted by other ligands. journals.co.za However, under more forcing conditions, such as in boiling toluene, displacement of other coordinated ligands like cyclooctadiene can occur, leading to the formation of hydrido bis-metallated species. journals.co.za The size of the incoming ligand plays a significant role in determining the reaction outcome. journals.co.za In rhodium complexes, electrophilic attack can occur at the sulfur atom of a coordinated thiolate ligand rather than at the metal center. rsc.org

Theoretical and Computational Studies of Metal-Phosphite Interactionsrsc.orgkuleuven.be

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of transition metal complexes. In the context of complexes containing this compound, computational methods provide profound insights into the nature of the metal-ligand bond, the energetics of complex formation and reaction pathways, and the dynamic stability of these systems. These studies complement experimental findings by providing a molecular-level understanding of the steric and electronic properties that govern the behavior of this compound as a ligand.

Density Functional Theory (DFT) Calculations on Bonding and Energeticsrsc.orgkuleuven.be

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate properties like bond energies, molecular structures, and vibrational frequencies. For transition metal complexes of this compound, DFT calculations have been instrumental in quantifying the steric and electronic effects that this bulky ligand imposes.

Research has shown that the large steric profile of this compound, often quantified by its cone angle, significantly influences the geometry and coordination number of the metal center. For instance, the coordinatively unsaturated nickel(0) complex, Tris(this compound)nickel, adopts a trigonal-planar geometry due to the steric congestion of the three bulky phosphite ligands. researchgate.net

Computational studies on nickel-catalyzed hydrocyanation have explored the mechanism using [Ni(C2H4){P(O-o-tolyl)3}2] as a pre-catalyst. kuleuven.be These DFT calculations help to elucidate the reaction intermediates and transition states, providing a detailed energy profile of the catalytic cycle. Such studies can rationalize experimentally observed reactivity and selectivity, and even propose alternative mechanistic pathways. kuleuven.be

In a comparative study on phosphine-ligated gold clusters, DFT calculations at the B3LYP-D3/SDD level of theory were employed to understand the interactions of various tolyl-substituted phosphines. rsc.orgrsc.org Although this study focused on the phosphine analogue, tri-o-tolylphosphine, the insights are highly relevant to the phosphite. The calculations revealed that significant steric interactions involving the ortho-methyl groups are responsible for the unique reactivity and stability of complexes with this ligand. rsc.orgrsc.org These computational findings demonstrate the critical interplay of steric hindrance and electronic factors that dictate the bonding and energetics of the metal-phosphorus bond. rsc.org

Table 1: Representative DFT Study on Tolyl-Substituted Phosphine Ligand Interactions with Gold Clusters rsc.orgrsc.org

Ligand System Studied Computational Method Key Finding
Tri(o-tolyl)phosphine Au₈L₇²⁺ (L = PPh₃) ligand exchange B3LYP-D3/SDD Steric interactions of the o-methyl group prevent ligand exchange with PPh₃. rsc.orgrsc.org
Tri(m-tolyl)phosphine Au₈L₇²⁺ (L = PPh₃) ligand exchange B3LYP-D3/SDD Efficiently exchanges with PPh₃ ligands. rsc.org

Molecular Dynamics Simulations of Complex Stabilitynih.govresearchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of complex systems.

While specific MD simulation studies focusing exclusively on this compound transition metal complexes are not widely documented in the literature, the methodology has been extensively applied to other transition metal complexes, particularly those involving interactions with biomolecules. For example, MD simulations have been used to study the non-covalent interactions between polynuclear platinum(II) complexes and DNA. nih.govresearchgate.net These studies investigate how the complexes bind to DNA, the stability of the resulting adducts, and the conformational changes induced in the biomolecule. nih.govresearchgate.net The simulations can reveal preferential binding sites and quantify the interaction energies. nih.gov

The principles and techniques used in these studies are directly applicable to understanding the stability of this compound complexes. An MD simulation of a complex such as [Ni(P(O-o-tolyl)3)3] in a solvent could provide insights into:

The conformational flexibility of the tolyl groups and their influence on the accessibility of the metal center.

The stability of the metal-phosphorus bond over time at different temperatures.

The nature and dynamics of solvent interactions with the complex.

The dissociation tendencies of the ligands, which is crucial for understanding catalytic activity where ligand dissociation can be a key step.

Table 2: Application of Molecular Dynamics Simulations in Studying Transition Metal Complex Stability (Illustrative Examples) nih.govresearchgate.net

System Studied Simulation Time Key Properties Investigated General Findings
Polynuclear Platinum(II) Complexes with DNA Not specified Non-covalent interactions, binding modes, conformational changes Revealed preferential binding in the minor groove of DNA and quantified interaction energies. nih.govresearchgate.net

These computational approaches, DFT for a static, detailed view of bonding and energetics, and MD for a dynamic picture of complex stability, provide a comprehensive theoretical framework for understanding the coordination chemistry of this compound.

Catalytic Applications and Mechanistic Investigations of Tri O Tolyl Phosphite Complexes

Homogeneous Catalysis with Tri-o-tolyl Phosphite (B83602) Ligands

Tri-o-tolyl phosphite serves as a crucial ancillary ligand in a variety of homogeneous catalytic systems, particularly those involving nickel. Its large steric footprint, characterized by a cone angle of 141°, combined with its strong π-acceptor capabilities, allows for the stabilization of low-valent metal centers while promoting key elementary steps in catalytic cycles. acs.org

Nickel-Catalyzed Reactions

The synergy between nickel and this compound ligands has been fundamental to the development of several key carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org These catalysts exhibit high efficacy and have been the subject of extensive mechanistic studies to elucidate the factors controlling their activity and selectivity. mdpi.comresearchgate.net

The nickel-catalyzed hydrocyanation of alkenes is a paramount application of homogeneous catalysis in industry, most notably in the DuPont process for the manufacture of adiponitrile (B1665535) from butadiene. acs.orgmdpi.com In this process, nickel(0) catalysts modified with aryl phosphite ligands, such as this compound, are employed. rsc.orgjuniperpublishers.com The reaction involves the addition of hydrogen cyanide (HCN) across a C=C double bond. rsc.org For butadiene, this initially yields a mixture of the linear 3-pentenenitrile (B94367) (3PN) and the branched 2-methyl-3-butenenitrile (B95465) (2M3BN). mdpi.com

Early studies demonstrated the positive effects of using this compound as a ligand in these systems. mdpi.com The combination of a zero-valent nickel source with this compound ligands catalyzes the hydrocyanation of 1,3-butadiene (B125203) with high conversion and selectivity. juniperpublishers.com

Reaction Catalyst System Key Products Industrial Significance
Hydrocyanation of ButadieneNi(0) / this compound3-Pentenenitrile, 2-Methyl-3-butenenitrilePrecursor to Adiponitrile for Nylon production. acs.orgmdpi.comjuniperpublishers.com

The mechanism of nickel-catalyzed hydrocyanation has been studied extensively. acs.org The catalytic cycle is generally understood to initiate with the oxidative addition of HCN to a coordinatively unsaturated Ni(0)-phosphite species. acs.orgscribd.com This is followed by olefin coordination, migratory insertion of the olefin into the nickel-hydride bond to form a σ-alkyl nickel intermediate, and finally, reductive elimination of the nitrile product to regenerate the Ni(0) catalyst. acs.orgscribd.com

For the hydrocyanation of butadiene using monodentate phosphite ligands, two main pathways are proposed, leading to the linear (3PN) and branched (2M3BN) products. mdpi.com Detailed mechanistic studies, including DFT calculations, have identified the rate-determining steps for these pathways:

The formation of the linear product, 3PN, proceeds through a cyano (CN) migration pathway, where the methylallyl rearrangement is the rate-determining step. mdpi.com

The formation of the branched product, 2M3BN, is governed by reductive elimination . mdpi.com

The efficiency of the nickel-catalyzed hydrocyanation of olefins is significantly enhanced by the addition of a Lewis acid co-catalyst. mdpi.comresearchgate.netgoogle.com Lewis acids such as triphenylboron (BPh₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are considered essential for the rapid completion of the catalytic steps. mdpi.comresearchgate.net

The role of the Lewis acid is multifaceted. In transfer hydrocyanation reactions, computational studies show that the Lewis acid interacts with the nitrogen atom of the nitrile group. researchgate.netresearchgate.net This interaction weakens the adjacent C-CN bond, which in turn lowers the energy barrier for the oxidative addition step, often the rate-determining step in these specific systems. researchgate.netresearchgate.net In the context of the DuPont process, a Lewis acid promoter is added to the NiL₄ catalyst (where L is a phosphite ligand) to facilitate the isomerization of 3-pentenenitrile to 4-pentenenitrile, which is then hydrocyanated to adiponitrile. researchgate.net

Complexes of nickel with phosphite ligands, including this compound, have been explored for their catalytic activity in various cross-coupling reactions. researchgate.net These reactions are powerful tools for constructing C-C, C-N, and C-S bonds. Investigations have included the Mizoroki-Heck and Suzuki-Miyaura reactions, as well as C-S coupling of aryl chlorides with thiols. researchgate.netresearchgate.net While much of the foundational work in cross-coupling focused on palladium catalysts with phosphine (B1218219) ligands like tri-ortho-tolylphosphine, related nickel-phosphite systems have also proven effective. researchgate.netescholarship.org For instance, nickel phosphite/phosphine-based catalysts have been successfully used for the C-S cross-coupling of aryl and heteroaryl chlorides. researchgate.net

Cross-Coupling Reaction Catalyst System Component Bond Formed Reference
Suzuki-MiyauraNi phosphite/phosphine complexesC-C researchgate.net
Mizoroki-HeckNi[P(O-o-Tol)₃]₃C-C researchgate.netnih.gov
C-S CouplingNi phosphite/phosphine complexesC-S researchgate.netchemrxiv.org
C-N Coupling (Ammonia Arylation)Ni phosphite/phosphine complexesC-N researchgate.net

The general catalytic cycle for transition metal-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : A low-valent nickel(0) complex, stabilized by phosphite ligands, reacts with an organic electrophile (e.g., an aryl halide), formally oxidizing the metal to nickel(II) and forming a Ni-C bond.

Transmetalation : The organonickel(II) intermediate reacts with a second coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling), transferring the organic group to the nickel center. In C-N or C-S coupling, this step involves coordination of the amine or thiol, often followed by deprotonation. mit.edu

Reductive Elimination : The two organic fragments couple and are eliminated from the nickel center, forming the final product and regenerating the active nickel(0) catalyst.

Mechanistic studies have been crucial for understanding catalyst behavior. For nickel-catalyzed Suzuki-Miyaura reactions, it has been shown that both monoligated (P₁Ni) and bisligated (P₂Ni) species can be involved in the catalytic cycle, with the monoligated species often accelerating the fundamental organometallic steps. researchgate.net In some C-N coupling reactions, the cycle proceeds through a Ni(0)/Ni(II) pathway where intermediates such as a Ni(II)-amido complex have been identified prior to reductive elimination. mit.edu More complex cycles involving high-valent Ni(III) and Ni(IV) species have also been proposed and identified, highlighting the intricate mechanistic possibilities in nickel catalysis that differ from palladium systems. mdpi.com For certain cross-coupling reactions, catalyst resting states, such as a Ni(II) azametallacyclobutane, have been observed and characterized, providing critical insight into the turnover-limiting step, which in that case was C-C reductive elimination. princeton.edu

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck, C-N, C-S)
Optimization of Catalytic Systems and Functional Group Compatibility

The optimization of catalytic systems utilizing this compound often involves fine-tuning reaction conditions to maximize yield and selectivity. The bulky nature of the this compound ligand is a key feature in achieving high selectivity in many reactions. acs.org For instance, in palladium-catalyzed reactions, this compound has been identified as a highly effective ligand for the coupling of propargylic carbonates with various organoboronic acids, demonstrating wide substrate scope and functional group compatibility under mild, room-temperature conditions. researchgate.net This system tolerates a range of functional groups on both the propargylic carbonate and the boronic acid, making it a valuable tool for the synthesis of complex molecules. researchgate.net

In nickel-catalyzed cross-coupling reactions, the combination of nickel precursors with phosphine or phosphite ligands, including this compound, has been explored to create effective catalysts. The functional group compatibility of these systems is a significant area of investigation. researchgate.netresearchgate.net For example, a palladium catalyst system with this compound has been used for the coupling of 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl with various iodobenzene (B50100) derivatives, showcasing its utility in synthesizing specific classes of compounds. beilstein-journals.org The choice of ligand is critical; while this compound can be effective, in some cases, other bulky phosphines like tri-tert-butylphosphine (B79228) or tricyclohexylphosphine (B42057) are preferred to promote challenging steps in the catalytic cycle, such as the oxidative addition of less reactive aryl chlorides. tcichemicals.com The Stille reaction, which uses organostannanes, benefits from the neutral reaction conditions, allowing for a high degree of functional group tolerance. tpu.ru

In the context of gold catalysis, while tri-o-tolyl phosphine has been shown to improve yields in certain reactions compared to less bulky phosphines, its application in creating stable, mixed-phosphine gold clusters can be limited by steric hindrance. nih.govrsc.org Density functional theory calculations have indicated that the steric interactions of the ortho-methyl groups on the tri-o-tolyl phosphine ligand can prevent efficient ligand exchange on gold clusters. rsc.org

The compatibility of this compound with various functional groups is also evident in yttrium-catalyzed reactions. In the Birum–Oleksyszyn reaction for the synthesis of α-aminophosphonates, tri(o-tolyl)phosphite can be used, although it may lead to lower yields compared to less sterically hindered phosphites like triphenyl phosphite, which is attributed to the steric hindrance around the phosphorus atom impeding the nucleophilic attack. nih.gov

Table 1: Functional Group Compatibility in this compound Catalyzed Reactions

Reaction TypeCatalyst SystemTolerated Functional Groups (Examples)Reference
Suzuki CouplingPd₂(dba)₃·CHCl₃ / P(o-tolyl)₃Esters, ethers, halides researchgate.net
Stille CouplingPd catalystWide range due to neutral conditions tpu.ru
Heck-type CouplingPd(OAc)₂ / P(o-tolyl)₃Piperidine-1-oxyl beilstein-journals.org
Birum–OleksyszynY(OTf)₃ / P(o-tolyl)₃Carbamates, aldehydes nih.gov

This table is generated based on available data and is not exhaustive.

Cyclopropanation Reactions

This compound has been utilized as a ligand in nickel-catalyzed cyclopropanation reactions. The steric and electronic properties of the phosphite ligand influence the stability and reactivity of the catalytic species involved in the transformation.

Mechanistic studies of nickel-catalyzed cyclopropanation reactions using reagents like lithiomethyltrimethylammonium triflate have shed light on the role of ligands such as this compound. ethz.ch The binding of the olefin substrate to the nickel(0) complex is a crucial step. The formation constants of (olefin)bis(this compound)nickel complexes have been studied, revealing that the stability of these complexes correlates with the cyclopropanation yield. ethz.chacs.org

The substrate scope of these cyclopropanation reactions is often dependent on the electronic nature of the alkene. Electron-rich styrenes, for instance, undergo cyclopropanation through a proposed two-step mechanism involving a rate-limiting carbolithiation followed by a rapid ring closure. ethz.ch Conversely, styrenes with electron-withdrawing groups can lead to lower yields, as the intermediate benzylic carbanion may be too stable to undergo the necessary intramolecular ring closure. ethz.ch The binding affinity of the alkene to the nickel catalyst, which is influenced by the phosphite ligand, appears to dictate the efficiency of the cyclopropanation. ethz.ch A simplified mechanistic model suggests an equilibrium between the olefin substrate and the phosphine ligand binding to the nickel center, which governs the balance between productive cyclopropanation and unproductive side reactions. ethz.ch

Table 2: Correlation of Olefin Binding and Cyclopropanation Yield

Olefin SubstrateBinding Constant to Ni[P(O-o-tolyl)₃]₂Cyclopropanation Yield (%)Reference
NorborneneHighHigh ethz.ch
Styrene (electron-rich)ModerateModerate to High ethz.ch
Styrene (electron-poor)LowLow to Zero ethz.ch

This table illustrates a qualitative trend based on reported research. ethz.ch

Olefin Isomerization and Skeletal Rearrangements

Complexes of this compound are effective in catalyzing the isomerization of olefins and promoting skeletal rearrangements of various organic substrates. The ligand's steric bulk is often a key factor in controlling the catalytic activity and selectivity.

Nickel-hydride complexes, generated from nickel(0) precursors like tris(this compound)nickel(0) and an acid, are potent catalysts for alkene isomerization. uoregon.edu These catalysts have been shown to be highly effective, even with substrates that typically poison metal catalysts. uoregon.edu The mechanism of isomerization often involves the formation of a nickel-hydride active species that reversibly adds to and eliminates from the olefin, leading to the migration of the double bond to a more thermodynamically stable position. uwindsor.ca The use of excess phosphine ligand can sometimes suppress isomerization by displacing the hydride from the metal complex. uwindsor.ca

In addition to simple olefin isomerization, this compound-ligated catalysts can facilitate more complex skeletal rearrangements. For example, gold-phosphine complexes have been shown to catalyze skeletal rearrangements, and the steric and electronic properties of the phosphine ligand, including tolyl-substituted phosphines, play a role in the reactivity and stability of the catalytic species. nih.govutm.my DFT calculations have shown that tri(o-tolyl)phosphine exhibits significant steric interactions within gold clusters, which can influence their structural dynamics and catalytic activity. utm.my

Cyclodimerization of Dienes

Nickel complexes containing this compound ligands are well-established catalysts for the cyclodimerization of dienes, such as 1,3-butadiene and 1,3-pentadiene (B166810). juniperpublishers.comcore.ac.uk These reactions are of significant industrial importance for the synthesis of cyclic compounds.

The hydrocyanation of butadiene, a key step in the production of adiponitrile, is catalyzed by a combination of zero-valent nickel and this compound ligands. juniperpublishers.com The ligand's properties are crucial for catalyst efficiency and for directing the selectivity of the reaction towards the desired pentenenitrile isomers. juniperpublishers.com

In the cyclodimerization of norbornadiene, the stereoselectivity of the reaction is influenced by the electronic properties of the phosphorus ligand used in the nickel catalyst. capes.gov.br While a direct correlation with steric parameters is not always clear, the electronic nature of the ligand, including phosphites, has been linked to the ratio of different isomeric products formed. capes.gov.br The cyclodimerization of 1,3-pentadiene has also been studied using nickel catalysts with various ligands, including this compound, to investigate the effects on catalyst activity, conversion, and product yield. core.ac.uk

Rhodium-Catalyzed Reactions

This compound is also a valuable ligand in rhodium-catalyzed transformations, where it can influence the reactivity and selectivity of various cyclization reactions.

Rhodium complexes modified with phosphite ligands, including this compound, have been employed in cyclization reactions. sci-hub.se For instance, in the rhodium-catalyzed ene-cycloisomerization of alkenylidenecyclopropanes (ACPs), the choice of phosphite ligand can be critical. While triphenyl phosphite showed some activity, related tolyl phosphites have also been explored in the optimization of these reactions. sci-hub.se

In the intramolecular cyclization of 1,5- and 1,6-dienes, a hybrid catalyst system containing both triphenylphosphine (B44618) and tri(o-tolyl)phosphine showed improved catalytic activity compared to systems with a single type of phosphine ligand. oup.com This synergistic effect, although not fully understood, highlights the subtle interplay of ligand properties in determining catalyst performance. oup.com Rhodium-catalyzed cyclization reactions are a broad field, with ligands like tri(o-tolyl)phosphine playing a role in controlling the catalytic cycle. tcichemicals.comtesisenred.net The generally accepted mechanism for many of these chelation-assisted C-H bond functionalization reactions involves the coordination of the metal to a directing group, C-H activation to form a metallacycle, olefin insertion, and reductive elimination to furnish the cyclized product. nih.gov

Hydrosilylation

The use of transition metal complexes with phosphite ligands as catalysts for hydrosilylation is an established area of research. dokumen.pub Nickel(0) complexes, in particular, are known to catalyze the hydrosilylation of alkenes and carbonyl derivatives. dokumen.pubacs.org While various phosphite ligands are employed in these systems, specific and detailed studies on the application of this compound in hydrosilylation are not extensively documented in the reviewed literature.

However, the existence and stability of the tris(this compound)nickel(0) complex, Ni[P(O-o-tolyl)₃]₃, suggests its potential as a catalyst or precatalyst in such transformations. researchgate.netresearchgate.net This complex is notable for being coordinatively unsaturated in the solid state, adopting an essentially trigonal-planar geometry due to the significant steric bulk of the this compound ligands. researchgate.netmcmaster.ca The large cone angle of the ligand (calculated at 163.6°) leads to steric congestion that facilitates the dissociation of a fourth ligand, which can be a key step in creating a vacant site for catalysis. researchgate.netmcmaster.ca

While nickel(0) phosphite complexes are active in various catalytic reactions, including hydrocyanation and C-N cross-coupling, direct evidence and detailed performance data for hydrosilylation catalyzed specifically by this compound complexes are sparse. researchgate.netacs.org

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic investigations, including kinetic, spectroscopic, and computational studies, are crucial for understanding catalyst behavior and optimizing reaction conditions. For this compound, such specific studies are not well-represented in the available research. The following sections reflect the current state of knowledge based on the literature search.

Kinetic Studies and Reaction Order Determination

No specific kinetic studies or reaction order determinations for catalytic cycles involving this compound complexes were identified in the reviewed scientific literature. Research in this area for related phosphine ligands is common, but corresponding data for the phosphite ligand is absent. acs.org

Spectroscopic Monitoring of Reaction Intermediates (e.g., In Situ FTIR-ATR)

The use of in situ spectroscopic techniques, such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful method for monitoring the evolution of reactants, products, and transient intermediates in a catalytic cycle. This technique has been successfully applied to investigate the mechanisms of reactions catalyzed by other nickel-phosphite systems, for instance, in hydrocyanation reactions. acs.org However, the search did not yield specific studies where in situ FTIR-ATR was used to monitor reaction intermediates in catalytic cycles explicitly employing this compound complexes.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry, using methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms, including the structures of intermediates and transition states. While DFT calculations and mechanistic modeling are widely reported for catalysis involving the analogous tri-o-tolylphosphine (B155546) ligand, core.ac.ukcsic.es equivalent computational studies focused on this compound were not found.

There is no available data from transition state analysis for catalytic reactions involving this compound in the reviewed literature.

Similarly, studies detailing the energy landscapes and reaction pathways for catalytic cycles mediated by this compound complexes are not present in the surveyed research.

Known Properties of the this compound Nickel Complex

While specific data for the requested applications is scarce, some properties of the key complex, tris(this compound)nickel(0), have been characterized.

PropertyValue/DescriptionReference
Chemical FormulaNi[P(O-o-C₇H₇)₃]₃ researchgate.net
Coordination GeometryTrigonal-planar researchgate.net
Ligand Cone Angle163.6° researchgate.net
Key Structural FeatureCoordinatively unsaturated due to steric congestion from the bulky phosphite ligands. researchgate.netmcmaster.ca
Reported Catalytic UseMentioned in the context of C-N cross-coupling and hydrocyanation. researchgate.netacs.org

Role of this compound in Catalyst Design and Performance

This compound is a crucial organophosphorus ligand in the field of catalysis, influencing the design and performance of various metal complexes. Its distinct steric and electronic properties are instrumental in tailoring catalysts for specific applications, enhancing their activity, selectivity, and stability.

The effectiveness of a metal catalyst is intrinsically linked to the characteristics of its ligands. This compound, with its considerable steric bulk and electronic nature, serves as a powerful tool for chemists to fine-tune these properties.

Research Findings:

The steric and electronic parameters of phosphite ligands, such as the cone angle and π-acidity, are critical in determining catalyst performance. For instance, in nickel-catalyzed hydrocyanation, the superior performance of tris-o-tolylphosphite is attributed to its large cone angle of 141° and strong π-acidity. acs.org This combination of properties influences the geometry and electron density at the metal center, thereby affecting the catalytic cycle's key steps, such as oxidative addition and reductive elimination.

In palladium-catalyzed cross-coupling reactions, tri-o-tolyl phosphine (a related phosphine ligand with similar bulky ortho-tolyl groups) is widely used due to its unique electronic and steric properties. rsc.orgnih.gov Its large cone angle (194°) and its ability to undergo cyclometalation are key features. rsc.orgwikipedia.org The choice of phosphine ligands can significantly impact the outcome of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, with no single ligand being optimal for all substrate pairings. nih.gov This highlights the importance of ligand tuning for specific transformations.

A study on the deoxydehydration of polyols using a molybdenum catalyst showed that the choice of phosphine reductant affects the reaction yield. While triphenylphosphine was found to be the best reductant for 1,2-octanediol, the more sterically hindered tris(o-tolyl)phosphine resulted in a lower yield of styrene. acs.org This demonstrates how steric hindrance can influence the accessibility of the catalytic center and, consequently, the reaction's efficiency.

In the context of gold catalysis, triaryl phosphine ligands, including tri(o-tolyl)phosphine, have been shown to be effective in reactions like the methoxycyclization of enynes. acs.org The ligand's structure can influence the catalyst's activity and selectivity in various transformations. nih.gov

A nickel-catalyzed reaction demonstrated that the choice of phosphine ligand could switch the regioselectivity between 1,3-dienylation and allenylation, highlighting the profound impact of the ligand on the reaction outcome. nih.gov

A highly efficient catalytic system for the Suzuki coupling of propargylic carbonates with boronic acids was developed using a combination of Pd2(dba)3·CHCl3 and tri(o-tolyl)phosphine. rsc.orgresearchgate.net This system's success underscores the importance of the ligand in achieving high efficiency at room temperature. rsc.orgresearchgate.net

Table 1: Comparison of Ligand Effects on Catalytic Performance

Catalytic ReactionLigandKey ObservationReference
Nickel-catalyzed hydrocyanationTris-o-tolylphosphiteSuperior performance due to a large cone angle (141°) and strong π-acidity. acs.org
Palladium-catalyzed cross-couplingTri-o-tolyl phosphineWidely applied due to a large cone angle (194°) and facile cyclometalation. rsc.orgwikipedia.org
Molybdenum-catalyzed deoxydehydrationTris(o-tolyl)phosphineLower yield compared to triphenylphosphine, attributed to steric hindrance. acs.org
Suzuki coupling of propargylic carbonatesTri(o-tolyl)phosphineHighly efficient catalytic system when combined with Pd2(dba)3·CHCl3. rsc.orgresearchgate.net

A significant challenge in homogeneous catalysis is the sensitivity of many organometallic complexes to air and moisture. This necessitates the use of inert atmosphere techniques, which can be cumbersome and costly. The development of air-stable precatalysts that can be easily activated under reaction conditions is a major area of research. This compound and its phosphine analogue have played a role in this endeavor.

Research Findings:

Air-stable nickel(II) precatalysts of the form L2Ni(aryl)X and LNi(aryl)X (where L is a phosphine ligand) have been synthesized. acs.org These complexes are easily prepared from inexpensive nickel salts and can be used in a variety of nickel-catalyzed transformations without the need for a glovebox. acs.orgmit.edu The stability of these precatalysts is influenced by the steric bulk of the ligands and the aryl group on the nickel. For instance, increasing the steric bulk of the aryl group from o-tolyl to 2-mesityl can lead to more stable complexes. acs.orgmit.edu

Specifically, complexes like (TMEDA)Ni(o-tolyl)Cl have been developed as air-stable and crystalline solids that serve as effective precatalysts. The lability of the TMEDA ligand allows for the introduction of a wide variety of other ligands to tune the catalyst's properties for different reactions. sigmaaldrich.cn The use of LnNiII(o-tolyl)(Cl) precatalysts offers advantages due to their ease of synthesis, air stability, and well-defined nature, avoiding the need for air-sensitive reagents like Ni(COD)2. nih.gov

In palladium catalysis, tri-ortho-tolyl phosphine is a bench-stable ligand that is widely used in challenging cross-coupling reactions. rsc.orgnih.gov Its reaction with palladium acetate (B1210297) forms the Herrmann-Beller catalyst, a well-known air-stable precatalyst. nih.govwikipedia.org This palladacycle can be activated under reaction conditions to generate the catalytically active species. Research has shown that these precatalysts can form higher-order palladium clusters that are also catalytically competent. rsc.orgnih.gov

The design of new air-stable nickel phosphite-based catalysts has been reported for C-N bond-forming processes. For example, (BINAP)Ni[P(OPh)3]2 has been shown to be an effective and air-stable catalyst for amination reactions. researchgate.net

Table 2: Examples of Air-Stable Precatalysts Incorporating Tolyl-Phosphorus Ligands

PrecatalystMetalKey FeaturesReference
L2Ni(o-tolyl)ClNickelAir-stable; steric bulk of ligand L enhances stability. acs.orgmit.edu
(TMEDA)Ni(o-tolyl)ClNickelAir-stable, crystalline solid; labile TMEDA ligand allows for ligand exchange. sigmaaldrich.cn
Herrmann-Beller CatalystPalladiumAir-stable palladacycle derived from tri(o-tolyl)phosphine. nih.govwikipedia.org
(BINAP)Ni[P(OPh)3]2NickelAir-stable nickel phosphite complex for amination reactions. researchgate.net

Applications of Tri O Tolyl Phosphite in Organic Synthesis

Intermediate in the Synthesis of Organophosphorus Compounds

The primary application of tri-o-tolyl phosphite (B83602) is as an intermediate in the synthesis of various organophosphorus compounds, including phosphonates and phosphates. It provides a foundational structure that can be elaborated through several synthetic routes.

Tri-o-tolyl phosphite is a reactant in the synthesis of phosphonates, a class of organophosphorus compounds characterized by a phosphorus-carbon (P-C) bond.

The conversion of alcohols to phosphonates using a phosphite in the presence of a zinc catalyst, such as zinc iodide, is a known method. However, this reaction is not well-documented in scientific literature for this compound specifically. The process is more commonly reported with trialkyl phosphites.

This compound is utilized in the Birum-Oleksyszyn reaction, a one-pot, three-component reaction that synthesizes α-aminophosphonates from an aldehyde, a carbamate (B1207046), and a triaryl phosphite. nih.gov This reaction is often catalyzed by a Lewis acid, such as yttrium triflate, which is compatible with acid-sensitive functional groups. nih.govrsc.org

The reaction mechanism involves the initial condensation of the aldehyde and carbamate to form an imine, which is then attacked by the nucleophilic this compound. Research indicates that the steric bulk of the ortho-tolyl groups on the phosphite can impede this nucleophilic attack. nih.gov Consequently, the use of this compound generally results in lower product yields compared to less sterically hindered phosphites like triphenyl phosphite and tri-p-tolyl phosphite. nih.gov

Phosphite ReagentReactant AProduct Yield (%)Reactant BProduct Yield (%)
Triphenyl phosphiteBenzaldehyde824-Chlorobenzaldehyde55
Tri-p-tolyl phosphiteBenzaldehyde754-Chlorobenzaldehyde43
This compoundBenzaldehyde344-Chlorobenzaldehyde26

This compound, a trivalent phosphorus ester, can be readily oxidized to form the corresponding pentavalent phosphate, Tri-o-tolyl phosphate. This conversion is a standard transformation for phosphites.

Phosphonates Synthesis and Reaction Mechanisms

Reactions Involving Phosphorus-Carbon Bond Formation

The formation of a direct bond between phosphorus and carbon is a key transformation involving this compound. The classic method for achieving this is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of the trivalent phosphorus atom in the phosphite onto an alkyl halide. nih.govorgsyn.org

The reaction proceeds via an SN2 mechanism, where the phosphite displaces a halide from the alkyl halide, resulting in the formation of a quasi-phosphonium salt intermediate. nih.govorgsyn.org In the case of triaryl phosphites, such as this compound, this phosphonium (B103445) salt is often stable enough to be isolated. nih.gov For the reaction to proceed to the final phosphonate (B1237965) product, thermal cleavage of this intermediate is typically required, often at high temperatures (e.g., 200 °C). nih.gov

A specific study involving the reaction of this compound with methyl iodide demonstrated the formation of the initial 1:1 adduct (the phosphonium salt) at 100 °C. tcichemicals.com

Reactions Involving Phosphorus-Oxygen Bond Cleavage

Phosphorus-oxygen bond cleavage is an essential step in the conversion of this compound to certain organophosphorus products. In the context of the Michaelis-Arbuzov reaction, after the initial P-C bond is formed, a P-O bond must be cleaved to yield the final pentavalent phosphonate. nih.gov

This second step involves the displaced halide anion acting as a nucleophile, attacking one of the aryl groups of the phosphonium salt intermediate, leading to cleavage of a carbon-oxygen bond and subsequent rearrangement. However, for triaryl phosphites, this dealkylation (or more accurately, dearylation) step is significantly more difficult than for trialkyl phosphites due to the greater strength of the sp² carbon-oxygen bond in the aryl ester. nih.gov This is why the phosphonium intermediates formed from triaryl phosphites are more stable and require harsh thermal conditions to rearrange to the final phosphonate product. nih.gov

Alternative, milder methods for achieving P-O bond cleavage and rearrangement in triaryl phosphites have been developed, such as palladium-catalyzed reactions that can convert triaryl phosphites into arylphosphonates.

Specialized Research Areas and Advanced Studies

Spectroscopic Characterization Methodologies for Tri-o-tolyl Phosphite (B83602) and its Derivatives

The detailed structural and electronic properties of tri-o-tolyl phosphite and its coordination compounds are elucidated through a variety of sophisticated spectroscopic techniques. These methods provide invaluable insights into the molecular geometry, bonding characteristics, and behavior of the compound in different chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds like this compound. Both ³¹P and ¹H NMR provide critical data for structural confirmation and for assessing the electronic environment of the phosphorus and the organic moieties.

³¹P NMR Spectroscopy: The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, offers high sensitivity in NMR experiments. The chemical shift of the phosphorus atom is highly indicative of its coordination state and the nature of its substituents. For triaryl phosphites, the ³¹P NMR chemical shifts typically appear in a characteristic downfield region. The expected chemical shift for this compound falls within the general range for P(OR)₃ compounds, which is approximately 125 to 145 ppm relative to 85% H₃PO₄. science-and-fun.de For comparison, the parent triphenyl phosphite exhibits a ³¹P chemical shift at approximately 127 ppm. sjtu.edu.cn The electronic effects of the ortho-methyl groups on the tolyl substituents are expected to cause a slight variation in the chemical shift compared to triphenyl phosphite, reflecting subtle changes in the electron density at the phosphorus center.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons of the tolyl groups. The aromatic protons would typically appear as a complex multiplet in the range of approximately 7.0-7.4 ppm. The methyl protons are expected to produce a singlet at around 2.3 ppm. The integration of these signals would correspond to the ratio of aromatic to methyl protons. For comparison, the aromatic protons of triphenyl phosphite appear in the 7.2-7.4 ppm range. nih.gov

The following table summarizes the expected NMR spectral data for this compound based on analogous compounds.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
³¹P~127-130SingletP(OAr)₃
¹H~7.0-7.4MultipletAromatic protons
¹H~2.3SingletMethyl (CH₃) protons

A detailed analysis of the vibrational spectra of the closely related triphenyl phosphite has been conducted using in-situ IR spectroscopy and density functional theory (DFT) calculations. scispace.com These studies reveal that the spectra are complex due to the presence of multiple conformers. scispace.com The key vibrational modes for this compound are expected in the following regions:

P-O-C Stretching: Strong bands associated with the P-O and C-O stretching vibrations are expected in the fingerprint region of the IR spectrum. For triphenyl phosphite, bands in the 840–910 cm⁻¹ region are assigned to in-plane stretching (PO) and (CO) vibrations. scispace.com

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring vibrations.

CH₃ Group Vibrations: The methyl groups will exhibit characteristic stretching and bending vibrations.

PO₃ Group Bending: In-plane bending vibrations of the PO₃ group in triphenyl phosphite are observed around 725 cm⁻¹. scispace.com

The presence of different conformers can lead to broadening or splitting of the observed vibrational bands. scispace.com Computational studies on triphenyl phosphite have shown that different conformers can be identified by characteristic bands in the IR spectrum. scispace.com For instance, a strong band at 884.5 cm⁻¹ in the IR spectrum of a metastable crystalline phase of triphenyl phosphite has been attributed to a specific conformer. scispace.com Similar conformational complexities are expected for this compound.

While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging due to its liquid state at room temperature, the solid-state structures of its metal complexes provide invaluable information about its steric and electronic properties as a ligand.

A key example is the structure of Tris(this compound-κP)nickel , [Ni{P(O-o-tolyl)₃}₃]. The solid-state structure of this complex was determined by X-ray crystallography. The complex crystallizes in the monoclinic space group C2/c. Due to the significant steric bulk of the three this compound ligands, the Ni(0) metal center adopts an essentially trigonal-planar geometry. The steric congestion also leads to disorder in some of the phenoxy rings of the phosphite ligands. From this crystal structure, the exact ligand cone angle for this compound was calculated to be 163.6°. This value provides a quantitative measure of the steric hindrance imposed by the ligand when it coordinates to a metal center.

CompoundCrystal SystemSpace GroupKey Structural FeaturesLigand Cone Angle (°)
[Ni{P(O-o-tolyl)₃}₃]MonoclinicC2/cTrigonal-planar Ni(0) center, disordered phenoxy rings163.6

Computational Chemistry for Understanding Reactivity and Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the structure, bonding, and reactivity of molecules like this compound. These theoretical studies complement experimental findings and can often provide insights that are difficult to obtain through experimentation alone.

Computational methods are extensively used to explore the potential energy surfaces of chemical reactions involving triaryl phosphites, thereby elucidating detailed reaction mechanisms. For instance, DFT calculations have been employed to investigate the hydrolysis pathways of alkyl and aryl phosphites. winona.edu These studies model the reactants, intermediates, and products for various proposed mechanisms under acidic, basic, and neutral conditions. winona.edu By comparing the relative energies of these species, the thermodynamic favorability of different pathways can be determined. winona.edu Such computational investigations have shown that the hydrolysis of phosphites is generally more favorable under acidic and basic conditions compared to neutral conditions. winona.edu

Furthermore, DFT studies have been used to rationalize the reaction mechanisms of phosphonation reactions involving phosphites. researchgate.net These calculations can help to identify key intermediates and transition states, providing a step-by-step description of the reaction pathway. For example, in the radical arylation of triphenyl phosphite, mechanistic investigations suggest that the reaction proceeds via a radical-radical coupling mechanism. acs.org

Computational chemistry is a powerful tool for predicting and quantifying the steric and electronic effects of phosphite ligands, which are crucial for understanding their influence on the stability and reactivity of metal complexes.

Steric Effects: The steric bulk of a ligand is a critical factor in determining the coordination number and geometry of a metal complex, as well as the rates of ligand substitution and catalytic reactions. Computational methods can be used to calculate important steric descriptors such as the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle, for example, is a measure of the solid angle occupied by a ligand at a defined distance from the metal center. DFT calculations can be used to optimize the geometry of the ligand and then compute these steric parameters. mdpi.com These calculated values can then be correlated with experimental observations, such as reaction yields in catalytic processes. elsevierpure.com

Theoretical Models of Ligand Steric and Electronic Parameters

The reactivity, selectivity, and stability of transition metal complexes are profoundly influenced by the stereoelectronic properties of their ligands. For phosphorus-based ligands like this compound, theoretical and empirical models are employed to quantify these characteristics. These models provide a framework for understanding structure-activity relationships and for the rational design of catalysts. The primary parameters of interest are those that describe the ligand's steric bulk and its electron-donating or -accepting capabilities.

Tolman's Stereoelectronic Parameters

One of the most established methods for quantifying ligand properties was introduced by Chadwick A. Tolman. This model defines two key parameters: the cone angle (θ) for steric bulk and the electronic parameter (TEP) for electron-donating ability.

Tolman Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphorus ligand. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P bond distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org While originally developed for phosphine (B1218219) ligands using physical models, the concept is applicable to all phosphorus ligands, including phosphites. wikipedia.org For less symmetrical ligands, an effective cone angle is calculated by averaging the half-angles of each substituent. wikipedia.org Bulky ligands with large cone angles can occupy a significant portion of a metal's coordination sphere, influencing the number of other ligands that can bind and affecting the rates and selectivities of catalytic reactions. wikipedia.org While specific experimental values for this compound are not prominently documented, computational methods using density functional theory (DFT) can be employed to calculate theoretical cone angles for phosphite ligands in various coordination environments. rsc.org Studies on structurally related, bulky phosphonites have shown that the P-O-C linkage can lead to significantly larger cone angles than related phosphines, a consequence of the flexibility of the P-O-C angle which can drive the organic substituents closer to the metal center. mdpi.com

Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing nature of a ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) via infrared spectroscopy in a standard nickel complex, [LNi(CO)₃], where L is the ligand of interest. wikipedia.org

The underlying principle is that more strongly electron-donating ligands increase the electron density on the nickel center. wikipedia.org This increased density is then available for π-backbonding into the antibonding π* orbitals of the carbonyl ligands. wikipedia.org Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease electron density on the metal, reduce π-backbonding to the CO ligands, and lead to a higher ν(CO) frequency. wikipedia.org Phosphite ligands are generally weaker σ-donors and stronger π-acceptors than analogous phosphines, which typically results in higher TEP values. alfachemic.com

Ligand (L)Tolman Electronic Parameter (TEP) ν(CO), A₁ mode (cm⁻¹)
P(t-Bu)₃2056.1
PPh₃2068.9
P(OEt)₃2076.3
P(OPh)₃2085.3

This table presents TEP values for selected common phosphine and phosphite ligands to illustrate the concept. A higher value indicates stronger net electron withdrawal. wikipedia.org

Quantitative Analysis of Ligand Effects (QALE)

While Tolman's model provides a valuable single-parameter assessment, the Quantitative Analysis of Ligand Effects (QALE) model offers a more nuanced, multi-parameter description of electronic effects. The QALE model has been specifically extended to phosphite ligands, deconstructing their electronic character into three distinct parameters: χd, Eₐᵣ, and πp. researchgate.netrsc.org

χd: This parameter describes the ligand's pure σ-donicity.

Eₐᵣ: The 'aryl effect' parameter, which applies to ligands bearing pendant aryl groups, including aryl phosphites. researchgate.netrsc.org

πp: This parameter quantifies the π-acidity (electron-accepting ability) of the phosphite ligand. researchgate.netrsc.org

This multiparametric approach allows for a more detailed separation and understanding of σ- and π-bonding contributions. Research using the QALE model has established a clear trend of increasing π-acidity among different classes of phosphite ligands. Aryl phosphites are recognized as being more π-accepting than alkyl phosphites. researchgate.net

Class of Phosphite LigandRelative π-Acidity (πp)
P(O-alkyl)₃ (e.g., P(OMe)₃, P(OEt)₃)Low
P(OCH₂CH₂Cl)₃Intermediate
P(O-aryl)₃ (e.g., P(O-p-XC₆H₄)₃)High
P(OCH₂)₃CEtHigher

This table illustrates the relative π-acidity of various phosphite classes as determined through the QALE model. This compound belongs to the P(O-aryl)₃ class, characterized by significant π-acceptor capabilities. researchgate.netrsc.org

The application of these advanced theoretical models is crucial for a precise understanding of how ligands like this compound modulate the properties of a metal center, thereby enabling the prediction and optimization of their performance in catalysis.

Q & A

Q. What are the recommended methods for synthesizing tri-o-tolyl phosphite, and how can purity be validated?

this compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with o-cresol derivatives in the presence of a base, such as a tertiary amine, to neutralize HCl byproducts . Purity validation requires a combination of techniques:

  • 31P NMR spectroscopy to confirm the absence of unreacted intermediates or hydrolyzed byproducts .
  • High-performance liquid chromatography (HPLC) with UV detection for quantifying impurities (e.g., residual o-cresol or oxidized phosphate species) .
  • Elemental analysis to verify stoichiometric ratios of phosphorus, carbon, and hydrogen .

Q. How should researchers handle this compound safely in laboratory settings?

this compound is classified under hazardous chemical categories (e.g., [危]4-4-III in Japanese regulations) due to its potential irritancy and environmental toxicity . Key safety protocols include:

  • Using fume hoods and chemical-resistant gloves (e.g., nitrile) during handling .
  • Storing in air-tight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Disposing of waste via incineration or approved chemical waste services to avoid aquatic contamination .

Q. What analytical techniques are optimal for characterizing this compound in reaction mixtures?

  • 31P NMR spectroscopy is critical for tracking phosphite intermediates and detecting oxidation to phosphate species .
  • Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight confirmation .
  • Infrared (IR) spectroscopy identifies characteristic P-O-C (∼980 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹) stretches .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what experimental parameters influence its efficacy?

this compound acts as a monodentate ligand in low-coordinate metal complexes (e.g., nickel(0)), stabilizing electron-deficient centers through π-backbonding . Key factors include:

  • Steric effects : The ortho-methyl groups on the tolyl rings hinder coordination, favoring selective binding to smaller metal centers .
  • Solvent choice : Non-polar solvents (e.g., toluene) enhance ligand stability, while polar solvents (e.g., THF) may promote dissociation .
  • Temperature control : Reactions conducted at ≤0°C minimize ligand oxidation .

Q. What strategies can resolve contradictions in toxicity data for this compound across studies?

Discrepancies in toxicity (e.g., EC₅₀ values) often arise from differences in test organisms , exposure duration , or phosphite degradation products . To address this:

  • Conduct dose-response assays with standardized protocols (e.g., OECD guidelines) .
  • Use isotopic labeling (e.g., ³²P) to track phosphite metabolism and distinguish parent compounds from breakdown products .
  • Perform meta-analyses of class-specific organophosphate data to contextualize toxicity mechanisms .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for phosphite-metal complexes .

  • Molecular docking simulates interactions with biological targets (e.g., enzymes) to assess inhibitory potential .
  • Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups) with ligand donor strength .

Q. What experimental designs are suitable for studying phosphite-mediated inhibition in plant pathogens?

this compound’s antifungal/antioomycete activity can be evaluated via:

  • In vitro growth assays : Measure mycelial inhibition using a logarithmic gradient of phosphite concentrations (0–1000 ppm) and calculate EC₅₀ via non-linear regression .
  • Field trials : Apply phosphite solutions to infected plants and monitor disease progression using standardized scoring systems (e.g., 0–5 scale) .
  • Transcriptomic analysis : RNA sequencing identifies phosphite-responsive genes in pathogens (e.g., Phytophthora spp.) .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, International Journal of Molecular Sciences) and regulatory documents (e.g., ATSDR guidelines) .
  • Data reproducibility : Replicate experiments ≥3 times and report mean ± standard deviation .
  • Ethical compliance : Adhere to institutional protocols for hazardous waste management and organismal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tri-o-tolyl phosphite
Reactant of Route 2
Tri-o-tolyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.